N-(2-ethyl-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S3/c1-3-16-7-4-6-15(2)20(16)25-19(27)14-31-23-24-18-10-13-30-21(18)22(28)26(23)11-9-17-8-5-12-29-17/h4-8,10,12-13H,3,9,11,14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFMFRRJHSDFOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thieno[3,2-d]pyrimidine core with a thiophenyl substituent. The molecular formula is with a molecular weight of 503.68 g/mol. The presence of sulfur in the structure suggests potential interactions with biological targets that involve thiol groups.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives containing thienopyrimidine structures can inhibit inflammatory pathways by modulating cytokine production and reducing the expression of inflammatory mediators in vitro and in vivo .
2. Anticancer Potential
The compound has been evaluated for its anticancer activity through various screening methods. A notable study involved screening a drug library on multicellular spheroids, which mimics tumor microenvironments more accurately than traditional monolayer cultures. Results indicated that certain derivatives displayed promising cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Autotaxin (ATX): Some studies suggest that compounds targeting ATX can effectively reduce tumor growth and metastasis by modulating lysophosphatidic acid signaling pathways .
- Cell Cycle Arrest: Certain analogs have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .
- Reactive Oxygen Species (ROS) Modulation: Compounds with similar structures have been reported to influence ROS levels, contributing to their antiproliferative effects .
Case Study 1: Inhibition of Inflammatory Mediators
A study published in 2020 demonstrated that a related compound significantly inhibited the production of TNF-alpha and IL-6 in macrophage cell lines when treated with lipopolysaccharides (LPS). This suggests that modifications to the thiophenyl group may enhance anti-inflammatory efficacy .
Case Study 2: Anticancer Screening
In a systematic screening approach using multicellular tumor spheroids, several derivatives exhibited IC50 values below 10 µM against breast cancer cell lines. These results highlight the importance of structural modifications in enhancing anticancer activity .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 503.68 g/mol |
| Anti-inflammatory IC50 | < 10 µM (varies by derivative) |
| Anticancer IC50 | < 10 µM (varies by derivative) |
| Mechanism | ATX inhibition, ROS modulation |
Q & A
Basic: What are the critical steps for synthesizing this compound with high yield and purity?
Answer:
- Reaction Optimization : Use a stepwise approach for coupling the thiophen-2-yl ethyl group to the pyrimidine core, ensuring controlled temperature (e.g., 60–80°C) and anhydrous conditions to avoid side reactions. Monitor progress via TLC or HPLC .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or DMSO to isolate pure crystals. Yield improvements (e.g., 80% as in similar syntheses) require precise stoichiometric ratios and inert atmospheres .
- Characterization : Validate purity using NMR (e.g., δ 12.50 ppm for NH protons) and elemental analysis (e.g., C, N, S percentages within 0.1% of theoretical values) .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use and NMR in DMSO-d6 to identify proton environments (e.g., aromatic protons at δ 7.28–7.82 ppm) and confirm sulfanyl-acetamide linkage .
- Mass Spectrometry (MS) : High-resolution ESI-MS (e.g., m/z 344.21 [M+H]) verifies molecular weight and fragmentation patterns .
- Elemental Analysis : Cross-check C, H, N, S content (e.g., 45.29% C, 12.23% N) to confirm stoichiometry .
Advanced: How can computational methods enhance reaction design and optimization for this compound?
Answer:
- Reaction Path Screening : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for sulfanyl-acetamide bond formation. ICReDD’s approach integrates computational pre-screening with experimental validation to reduce trial-and-error cycles .
- Data-Driven Optimization : Apply machine learning to analyze reaction parameters (solvent, catalyst, temperature) from historical data. Tools like Gaussian or ORCA can simulate solvent effects on yield .
- Feedback Loops : Integrate experimental results (e.g., NMR data) back into computational models to refine predictions, as demonstrated in hybrid computational-experimental frameworks .
Advanced: How should researchers resolve contradictions between experimental data (e.g., NMR vs. elemental analysis)?
Answer:
- Cross-Validation : Repeat NMR under varied conditions (e.g., DMSO-d6 vs. CDCl3) to confirm peak assignments. For elemental analysis discrepancies (>0.3% deviation), re-purify the compound and use combustion analysis .
- Supplementary Techniques : Employ X-ray crystallography (if crystals are obtainable) to resolve structural ambiguities, as seen in analogous acetamide crystal studies .
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using ADF or NWChem) to identify misassignments .
Advanced: What methodologies are recommended for studying the crystal structure and supramolecular interactions of this compound?
Answer:
- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water mix) and analyze packing motifs (e.g., π-π stacking, hydrogen bonds). Reference protocols from studies on N-(chlorophenyl)acetamide derivatives .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···H or C-H···O contacts) using CrystalExplorer to map interaction hotspots .
- Thermal Analysis : Perform DSC/TGA to correlate thermal stability with crystal lattice strength .
Basic: What best practices ensure reproducibility in synthesizing this compound?
Answer:
- Standardized Protocols : Document reaction parameters (e.g., solvent purity, stirring rate) meticulously. Use Schlenk lines for moisture-sensitive steps .
- Training : Follow structured experimental design courses (e.g., CHEM/IBiS 416) to minimize human error in procedural execution .
- Batch Consistency : Validate each synthesis batch with identical analytical conditions (e.g., NMR spectrometer calibration) .
Advanced: How can chemical software tools improve data management and simulation for this compound?
Answer:
- Virtual Screening : Use Schrödinger Suite or AutoDock to predict binding affinities if the compound has biological targets. Molecular dynamics simulations (e.g., GROMACS) can model solvation effects .
- Data Security : Implement encrypted databases (e.g., LabArchives) with role-based access to protect sensitive spectral and synthesis data .
- Process Simulation : Apply Aspen Plus or COMSOL for reactor design optimization (e.g., heat transfer in exothermic steps), aligning with CRDC subclass RDF2050112 (reaction fundamentals) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
